molecular formula C8H12Cl2N2O2S B2391337 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2344680-64-2

2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2391337
CAS No.: 2344680-64-2
M. Wt: 271.16
InChI Key: JZKKLIIMGTWAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a thiol group and an amino acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the introduction of the thiol group to the pyridine ring, followed by the attachment of the amino acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used in some steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reduction and various oxidizing agents for oxidation . The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amino acid moiety can interact with various enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride
  • 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride
  • 2-Amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride

Uniqueness

What sets 2-Amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride apart from similar compounds is the presence of the thiol group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-(5-sulfanylpyridin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.2ClH/c9-7(8(11)12)2-5-1-6(13)4-10-3-5;;/h1,3-4,7,13H,2,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKKLIIMGTWAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.